molecular formula C8H11N3O B11767958 4-Amino-N,N-dimethylnicotinamide CAS No. 89176-30-7

4-Amino-N,N-dimethylnicotinamide

Cat. No.: B11767958
CAS No.: 89176-30-7
M. Wt: 165.19 g/mol
InChI Key: XDLWSNLUKDWXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom of the nicotinamide ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N,N-dimethylnicotinamide can be synthesized through several methods. One common method involves the reaction of 4-chloronicotinamide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

4-Amino-N,N-dimethylnicotinamide is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a potential drug candidate.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound may also interact with cellular receptors and signaling pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylnicotinamide: Lacks the amino group present in 4-Amino-N,N-dimethylnicotinamide.

    4-Amino-N,N-dimethylbenzamide: Similar structure but with a benzamide core instead of a nicotinamide core.

    Nicosulfuron: Contains a sulfonylurea group and is used as a herbicide.

Uniqueness

This compound is unique due to the presence of both an amino group and two methyl groups on the nicotinamide ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

89176-30-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-amino-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C8H11N3O/c1-11(2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3,(H2,9,10)

InChI Key

XDLWSNLUKDWXDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CN=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.